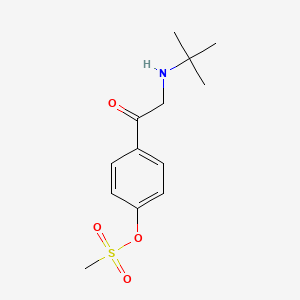
4-(N-tert-Butylglycyl)phenyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-tert-Butylglycyl)phenyl methanesulfonate is an organic compound that features a tert-butyl group attached to a glycine moiety, which is further connected to a phenyl ring substituted with a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-tert-Butylglycyl)phenyl methanesulfonate typically involves the following steps:
Formation of tert-Butylglycine: tert-Butylglycine can be synthesized by reacting tert-butylamine with glycine in the presence of a suitable catalyst.
Attachment to Phenyl Ring: The tert-butylglycine is then attached to a phenyl ring through a peptide bond formation reaction, often using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of Methanesulfonate Group: Finally, the methanesulfonate group is introduced by reacting the phenyl ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(N-tert-Butylglycyl)phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonate group.
Substitution: New compounds with different functional groups replacing the methanesulfonate group.
科学研究应用
4-(N-tert-Butylglycyl)phenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(N-tert-Butylglycyl)phenyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: A compound with a similar tert-butyl group and sulfonyl functionality.
2,4-Ditert-butylphenol: Another compound featuring tert-butyl groups attached to a phenyl ring.
Uniqueness
4-(N-tert-Butylglycyl)phenyl methanesulfonate is unique due to its combination of a glycine moiety, a phenyl ring, and a methanesulfonate group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
920804-46-2 |
|---|---|
分子式 |
C13H19NO4S |
分子量 |
285.36 g/mol |
IUPAC 名称 |
[4-[2-(tert-butylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)14-9-12(15)10-5-7-11(8-6-10)18-19(4,16)17/h5-8,14H,9H2,1-4H3 |
InChI 键 |
SRBHZQKCSLMJKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-](/img/structure/B12632594.png)
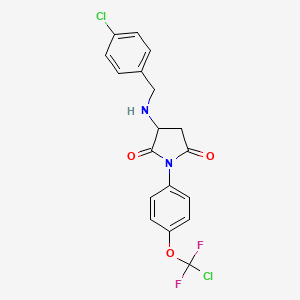
![N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12632603.png)
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)
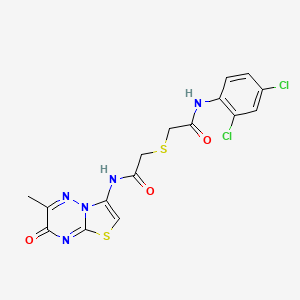
![Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate](/img/structure/B12632622.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
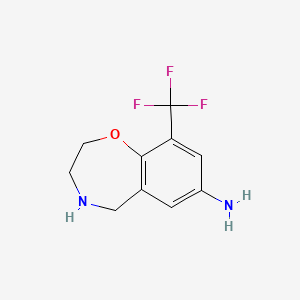
![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
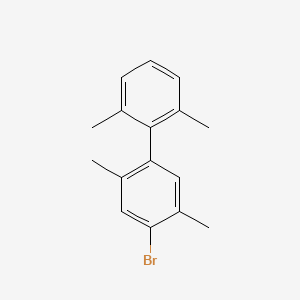
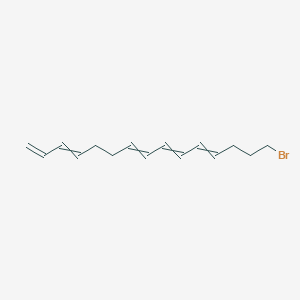
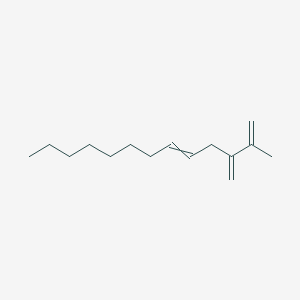
![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
